Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate
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Description
“Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate” is a complex organic compound. It is related to difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Future Directions
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research in this area may continue to explore new difluoromethylation reagents and methods, potentially opening up new possibilities in the synthesis of complex organic compounds.
Properties
IUPAC Name |
methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c1-20-13(19)11(18)15-6-14(7-15,8-15)10-5-3-2-4-9(10)12(16)17/h2-5,11-12H,6-8,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWHAXVPTJDPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=CC=CC=C3C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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